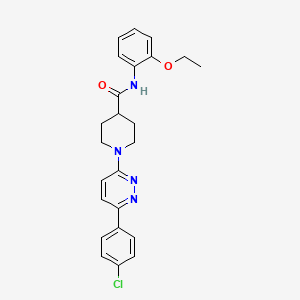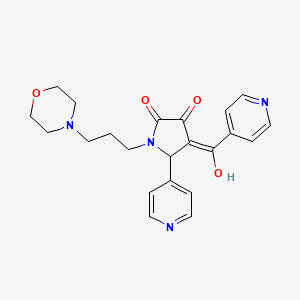
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential to interact with biological systems in a variety of ways. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, focusing on six unique fields:
Pharmaceutical Development
This compound’s unique structure, incorporating a pyrrolidine ring and a thiophene moiety, makes it a promising candidate for drug development. Pyrrolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The presence of the pyrazine ring further enhances its potential as a pharmacophore, which can interact with various biological targets.
Antimicrobial Agents
The thiophene ring in this compound is known for its antimicrobial properties. Thiophene derivatives have been extensively studied for their ability to inhibit bacterial and fungal growth . This makes 3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Organic Electronics
Thiophene-based compounds are widely used in organic electronics due to their excellent electronic properties. They are key components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of a pyrazine ring can further enhance the electronic properties, making this compound suitable for applications in advanced electronic devices.
Catalysis
Pyrazine derivatives are known to act as ligands in coordination chemistry, which can be used in catalysis. The presence of nitrogen atoms in the pyrazine ring allows for the formation of stable complexes with transition metals . This compound could be explored as a ligand in catalytic processes, potentially improving the efficiency and selectivity of various chemical reactions.
Material Science
The unique structural features of this compound make it a candidate for material science applications. Compounds with thiophene and pyrazine rings are often used in the development of new materials with specific properties, such as conductivity, stability, and mechanical strength . This could lead to innovations in the design of new polymers and composite materials.
Biological Probes
The combination of pyrrolidine, thiophene, and pyrazine rings in this compound can be utilized in the design of biological probes. These probes can be used to study various biological processes, such as enzyme activity, protein-protein interactions, and cellular signaling pathways . The compound’s ability to interact with different biological targets makes it a versatile tool in biochemical research.
Medicinal Chemistry
In medicinal chemistry, the structural diversity provided by this compound can be exploited to design new therapeutic agents. The pyrrolidine ring is known for its role in enhancing the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability . This makes the compound a valuable scaffold for the development of new drugs with improved therapeutic profiles.
Environmental Chemistry
The stability and reactivity of thiophene and pyrazine derivatives make them useful in environmental chemistry. They can be used in the development of sensors for detecting environmental pollutants and in the design of materials for environmental remediation . This compound’s unique structure could contribute to advancements in these areas, providing new solutions for environmental challenges.
Pyrrolidine in Drug Discovery Thiophene Derivatives in Material Science
Eigenschaften
IUPAC Name |
3-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-13(22-9-10)15(20)19-5-2-11(8-19)21-14-12(7-16)17-3-4-18-14/h3-4,6,9,11H,2,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYIPJYJVTZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)


![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)